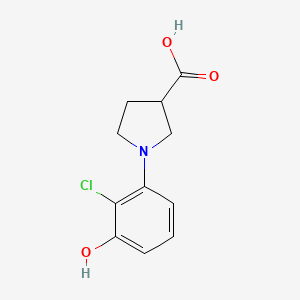

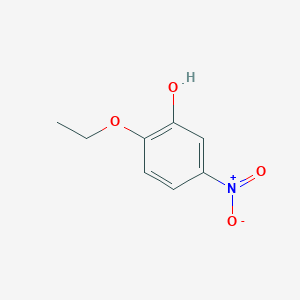

5-Bromo-4-methylquinoline

Descripción general

Descripción

5-Bromo-4-methylquinoline is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been a topic of interest due to their various applications in medicinal and industrial chemistry . Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling has also been reported .

Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach classical synthesis protocols .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- 5-Bromo-4-methylquinoline has been utilized in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a key compound in infectious disease research. This process involves condensation and cyclization reactions (Wlodarczyk et al., 2011).

- It has also been used in the study of noncovalent supramolecular complexes, particularly in the context of chiral BINAP palladium(II) and platinum(II) complexes (Fuss et al., 1999).

- The compound plays a role as an intermediate in the synthesis of PI3K/mTOR inhibitors, which are critical in cancer therapy (Lei et al., 2015).

Organic Chemistry and Material Science

- Research has been conducted on the bromination and iodination of similar quinoline derivatives, showcasing the compound's relevance in the field of organic chemistry and material science (Tochilkin et al., 1983).

- Studies have also examined the synthesis and bromination of 8-methylquinoline-5-carboxylic acid, which is closely related to 5-Bromo-4-methylquinoline, indicating its significance in synthetic organic chemistry (Gracheva & Tochilkin, 1980).

Biological and Medicinal Research

- 5-Bromo-4-methylquinoline derivatives have been synthesized and characterized for their potential biological applications. For instance, studies have looked into Schiff base ligands and metal complexes with potential antibacterial and antifungal activities (Siddappa & Mayana, 2014).

- Another study evaluated the antiangiogenic effects of related quinolin-4(1H)-ones, demonstrating the compound's potential in cancer research and therapeutic applications (Mabeta et al., 2009).

Environmental and Biological Degradation Studies

- 5-Bromo-4-methylquinoline analogs have been studied in the context of aerobic biodegradation by soil bacteria, showcasing its environmental relevance (Sutton et al., 1996).

Safety and Hazards

Direcciones Futuras

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry. There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions in the study of 5-Bromo-4-methylquinoline and other quinoline derivatives could involve the development of more sustainable and eco-friendly synthetic methods, as well as further exploration of their potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

5-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAOJIZGLNLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743737 | |

| Record name | 5-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methylquinoline | |

CAS RN |

698392-18-6 | |

| Record name | 5-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, trans-N-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester](/img/structure/B1510191.png)

![tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1510203.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]propylaminehydrochloride](/img/structure/B1510210.png)

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B1510237.png)